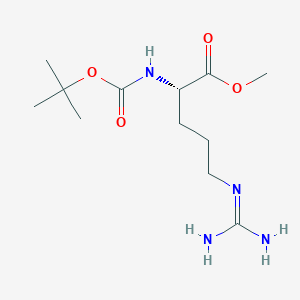

Boc-Arg-Ome

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N4O4/c1-12(2,3)20-11(18)16-8(9(17)19-4)6-5-7-15-10(13)14/h8H,5-7H2,1-4H3,(H,16,18)(H4,13,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXMHHJVEHPDJY-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cornerstone of Peptide Synthesis: A Technical Guide to Boc Protection

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, high-yield products. Among the pioneering strategies, the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids remains a cornerstone, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the role of Boc protection, its underlying chemical principles, detailed experimental protocols, and a comparative analysis with alternative methodologies.

The Fundamental Role of Boc Protection

The primary function of the Boc protecting group is to prevent the N-terminus of an amino acid from participating in unwanted side reactions during the peptide bond formation process.[1][2] By masking the nucleophilic α-amino group, the carboxyl group of the incoming amino acid can be selectively activated and coupled to the free N-terminus of the growing peptide chain, ensuring a controlled, stepwise assembly.[3] The Boc group is favored for its stability under various coupling conditions and its facile removal under specific acidic conditions, a key feature of the Boc/Bzl (benzyl) protection strategy in SPPS.[4][5]

The Chemistry of Boc Protection and Deprotection

The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The protection proceeds via a nucleophilic acyl substitution mechanism.[6][7]

The key to the utility of the Boc group in SPPS is its acid-labile nature. It is readily cleaved by treatment with a moderate acid, typically trifluoroacetic acid (TFA), to regenerate the free amino group, which can then participate in the next coupling reaction.[5][8]

Mechanism of Boc Deprotection

The deprotection of the Boc group with TFA follows a specific acid-catalyzed mechanism:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA).[6][9]

-

Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.[6][9]

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.[6][9]

-

Amine Salt Formation: The newly liberated amino group is then protonated by the excess acid, forming an ammonium salt (e.g., a TFA salt).[9]

This final ammonium salt must be neutralized to the free amine before the subsequent coupling step can proceed.[4]

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS strategy, originally developed by Bruce Merrifield, involves the stepwise addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[5][10] A typical cycle consists of deprotection, neutralization, and coupling steps.

Data Presentation: Boc vs. Fmoc Strategies

While both Boc and Fmoc strategies are effective for peptide synthesis, they differ in their chemical basis, which influences their suitability for specific applications.[8] The Boc strategy is acid-labile, whereas the Fmoc strategy is base-labile.[]

| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Reference(s) |

| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | |

| Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM) | Base (e.g., 20-50% piperidine in DMF) | [12] |

| Side-Chain Protection | Benzyl (Bzl) based groups | tert-Butyl (tBu) based groups | [4] |

| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) | [8] |

| Orthogonality | No (Graduated acid lability) | Yes (Acid vs. Base) | [4][8] |

| Synthesis Time/Cycle | ~10-20 minutes | ~10-20 minutes | [8] |

| Cost of Reagents | Generally lower | Generally higher | [][] |

| Purity of Hydrophobic Peptides | Often higher | Can be lower due to aggregation | [8] |

| Aggregation Issues | Less frequent | More frequent | [8] |

| Safety Concerns | Use of highly toxic HF for cleavage | Piperidine is toxic, but less hazardous than HF | [14] |

Experimental Protocols

The following are generalized protocols for key steps in Boc-SPPS. Specific conditions may need to be optimized based on the peptide sequence and the resin used.

Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)

This method is widely used for esterifying the first Boc-amino acid to chloromethylated polystyrene resins (Merrifield resin).[1][15]

-

Cesium Salt Preparation:

-

Dissolve the Boc-amino acid (1.0 eq.) in methanol (5 mL/mmol).

-

Add water (0.5 mL/mmol) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate (Cs₂CO₃).[1]

-

Evaporate the mixture to dryness.

-

Add DMF (2.5 mL/mmol) and evaporate to dryness again to remove residual water. Repeat this step.[1]

-

-

Esterification:

-

Swell the Merrifield resin (1.0 eq. based on chlorine substitution) in DMF (6-8 mL/g of resin) in a reaction vessel.[1]

-

Add the dried Boc-amino acid cesium salt to the swollen resin.

-

Heat the mixture at 50°C with agitation overnight.[16]

-

Wash the resin sequentially with DMF, DMF/water (1:1), DMF, DCM, and MeOH (3 times each).[16]

-

Dry the resin in vacuo.

-

Standard Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM (10 mL/g of resin).[15]

-

Agitate for a pre-wash for 5 minutes.[15]

-

Drain and add a fresh 50% TFA/DCM solution.

-

Agitate for an additional 20-25 minutes.[15]

-

Note: If Cys, Met, or Trp are present, add 0.5% dithioethane (DTE) as a scavenger to the TFA solution to prevent alkylation of the side chains by the tert-butyl cation.[4][15]

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin with DCM (3x).

-

Wash with isopropanol (IPA) (2x) to help remove residual TFA.[15]

-

Wash with DCM (3x).

-

-

Neutralization:

-

Add a solution of 5-10% diisopropylethylamine (DIEA) in DCM (10 mL/g of resin).[4]

-

Agitate for 5-10 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5x).

-

-

Amino Acid Coupling (DCC/HOBt Method):

-

In a separate vessel, dissolve the next Boc-amino acid (3-5 eq.) and 1-hydroxybenzotriazole (HOBt) (3-5 eq.) in a minimal amount of DMF.

-

Add the dissolved amino acid/HOBt solution to the resin.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (3-5 eq.) dissolved in DCM.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction completion using a qualitative method like the ninhydrin (Kaiser) test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DCM (3x).

-

Wash with DMF (3x).

-

Wash with DCM (3x). The resin is now ready for the next cycle.

-

Final Cleavage from the Resin (HF Cleavage)

Caution: Hydrogen fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and safety precautions. This procedure should only be performed by trained personnel in a properly equipped laboratory.

-

Preparation:

-

Thoroughly dry the final peptide-resin in vacuo.

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add a scavenger, such as anisole (1.0 mL/g of resin), to trap reactive carbocations.

-

-

HF Cleavage:

-

Work-up:

-

Evaporate the HF under a vacuum.

-

Suspend the residue (cleaved peptide and resin) in cold diethyl ether and triturate to precipitate the peptide.

-

Filter the precipitate and wash thoroughly with cold diethyl ether to remove scavengers and organic-soluble byproducts.

-

Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.

-

The crude peptide can then be purified by preparative HPLC.

-

Conclusion

The Boc protection strategy remains a robust and valuable tool in the peptide chemist's arsenal. Its advantages, particularly in the synthesis of long or hydrophobic sequences, ensure its continued relevance in both academic research and industrial drug development.[] While the harsh conditions required for final cleavage necessitate careful handling and specialized equipment, the high yields and purity achievable with Boc-SPPS often outweigh these challenges. A thorough understanding of the underlying chemistry, reaction mechanisms, and experimental protocols is essential for the successful application of this powerful synthetic methodology.

References

- 1. peptide.com [peptide.com]

- 2. youtube.com [youtube.com]

- 3. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]

- 4. peptide.com [peptide.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. peptide.com [peptide.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 14. Bot Detection [iris-biotech.de]

- 15. chempep.com [chempep.com]

- 16. Peptide Resin Loading Protocols [sigmaaldrich.com]

An In-depth Technical Guide to Nα-tert-Butoxycarbonyl-L-arginine methyl ester (Boc-Arg-Ome)

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Nα-tert-Butoxycarbonyl-L-arginine methyl ester (Boc-Arg-Ome), a key building block in peptide chemistry. It is intended for researchers, scientists, and professionals involved in drug development and peptide synthesis.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-arginine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with a methyl group. This dual modification makes it a crucial intermediate in solution-phase and solid-phase peptide synthesis (SPPS).

Chemical Identifiers

-

Systematic Name: (S)-methyl 2-((tert-butoxycarbonyl)amino)-5-guanidinopentanoate

-

CAS Number: 83731-79-7[1]

-

Molecular Formula: C₁₂H₂₄N₄O₄

-

InChI Key: SQXMHHJVEHPDJY-QMMMGPOBSA-N[1]

The structure of this compound is as follows:

Physicochemical Data

A summary of the key physicochemical properties of this compound and the related precursor, Boc-Arg-OH, is presented below for comparative analysis.

| Property | This compound | Boc-Arg-OH |

| Molecular Weight | 288.34 g/mol [1] | 274.32 g/mol [2] |

| Appearance | White to light yellow powder/crystal | White to light yellow powder/crystal[2] |

| Purity (HPLC) | - | >98.0%[2] |

| Solubility | Soluble in water or 1% acetic acid.[3][4] | DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): 10 mg/ml[5] |

| Melting Point | - | ~90 °C (dec.) (for Boc-Arg(Tos)-OH)[6] |

| pKa | - | 3.95 ± 0.21 (Predicted for Boc-Arg(Mts)-OH)[3] |

| SMILES String | - | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O |

| InChI Key | SQXMHHJVEHPDJY-QMMMGPOBSA-N[1] | HSQIYOPBCOPMSS-ZETCQYMHSA-N[7] |

Synthesis and Experimental Protocols

2.1. Synthesis of this compound

This compound is typically synthesized from its precursor, Nα-Boc-L-arginine (Boc-Arg-OH), through esterification of the carboxylic acid.

Objective: To synthesize Nα-tert-Butoxycarbonyl-L-arginine methyl ester (this compound) from Nα-Boc-L-arginine.

Materials:

-

Nα-Boc-L-arginine (Boc-Arg-OH)

-

Methanol (MeOH), anhydrous

-

Trimethylchlorosilane (TMSCl) or Thionyl chloride (SOCl₂)

-

Anhydrous organic solvent (e.g., Dichloromethane - DCM)

-

Stirring apparatus and glassware for inert atmosphere reactions

Protocol:

-

Dissolve Nα-Boc-L-arginine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a stoichiometric equivalent of trimethylchlorosilane (TMSCl) or thionyl chloride (SOCl₂) to the stirred solution.[1] This in-situ generation of HCl acts as a catalyst for the esterification.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, often the hydrochloride salt of this compound, can be purified by recrystallization or column chromatography.

2.2. Application in Solid-Phase Peptide Synthesis (SPPS)

This compound itself is more commonly used in solution-phase synthesis. However, the Boc-protected arginine moiety is a cornerstone of the Boc-SPPS strategy. The protocol below describes a typical cycle in Boc-SPPS using a generic Boc-protected amino acid, which is applicable to Boc-Arg(side-chain protected)-OH.

Objective: To couple a Boc-protected arginine residue to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminus

-

Boc-Arg(side-chain protected)-OH (e.g., Boc-Arg(Tos)-OH or Boc-Arg(Pbf)-OH)

-

Coupling reagent (e.g., Dicyclohexylcarbodiimide - DCC)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Neutralizing base (e.g., Diisopropylethylamine - DIEA)

Protocol:

-

Deprotection: The N-terminal Boc group of the peptide-resin is removed by treating it with a solution of TFA in DCM (typically 25-50% v/v) for about 30 minutes.[1] This exposes the free amine for the next coupling step.

-

Washing: The resin is thoroughly washed with DCM to remove residual TFA and the cleaved Boc group.

-

Neutralization: The resin is treated with a solution of a hindered base, such as DIEA in DCM, to neutralize the ammonium salt formed during deprotection. This is followed by further washing.

-

Coupling: The Boc-protected arginine (with a suitable side-chain protecting group like Tosyl or Pbf) is pre-activated with a coupling reagent like DCC in DCM and then added to the resin.[8] The mixture is agitated for several hours to ensure complete coupling.

-

Washing: The resin is washed extensively with DCM and other solvents to remove excess reagents and by-products (e.g., dicyclohexylurea - DCU).

-

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Analytical Characterization

3.1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of this compound and monitor reaction progress.

-

Methodology: A reversed-phase C18 column is typically used with a gradient elution system of water and acetonitrile, both containing 0.1% TFA. Detection is commonly performed using a UV detector at 214 nm and 280 nm. The retention time and peak area are used to determine the purity of the compound.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the synthesized compound.

-

Methodology:

-

¹H NMR: The sample is dissolved in a deuterated solvent (e.g., MeOD or CDCl₃). The resulting spectrum should show characteristic peaks for the protons of the Boc group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), and the arginine side chain protons.[9]

-

¹³C NMR: Provides information on the carbon skeleton. Expected signals include those for the carbonyls of the Boc and ester groups, the carbons of the tert-butyl group, and the carbons of the arginine backbone and side chain.[9][10]

-

3.3. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and confirm the identity of the compound.

-

Methodology: Electrospray ionization (ESI) is a common technique. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is measured, which should correspond to the calculated exact mass of this compound.

Biological Role and Applications

The primary role of this compound and related protected arginine derivatives is as a fundamental building block in the synthesis of peptides.[1] The guanidinium group of arginine is crucial for many biological functions, including protein structure and enzyme activity, due to its ability to form salt bridges and hydrogen bonds.[8]

-

Peptide Synthesis: It is extensively used to incorporate arginine into peptide sequences for research and therapeutic applications.[8]

-

Drug Development: this compound can be a component in the synthesis of peptide-based drugs, including antibacterial peptides and enzyme inhibitors.[5][8]

-

Biochemical Research: It serves as a model compound in studies investigating chemical modifications of arginine residues, such as in the Maillard reaction, which is relevant to food chemistry and diabetic complications.[5]

Visualized Workflows

The following diagrams illustrate the synthesis of this compound and its utilization in a standard Boc-SPPS cycle.

Caption: Synthesis of this compound via esterification of Boc-Arg-OH.

Caption: Workflow of a single coupling cycle in Boc Solid-Phase Peptide Synthesis (SPPS).

References

- 1. This compound | 83731-79-7 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Boc-Arg(Mts)-OH | 68262-71-5 [amp.chemicalbook.com]

- 4. BOC-ARG(PBF)-OH CAS#: 200124-22-7 [m.chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. » Boc-Arg(Tos)-Oh [yorlab.co.uk]

- 7. spectrabase.com [spectrabase.com]

- 8. Boc-Arg-OH.HCl | 35897-34-8 | Benchchem [benchchem.com]

- 9. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. connectsci.au [connectsci.au]

Understanding the Mechanism of Boc-Arg-Ome in Protease Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Nα-t-Boc-L-arginine methyl ester (Boc-Arg-Ome) in protease assays. It details the core mechanism of action, presents quantitative kinetic data, outlines a detailed experimental protocol for its use in a spectrophotometric assay, and explores the relevant signaling pathways where proteases that cleave this substrate are involved.

Core Mechanism of this compound as a Protease Substrate

Nα-t-Boc-L-arginine methyl ester (this compound) is a synthetic amino acid derivative specifically designed as a substrate for certain proteases, primarily those with a preference for cleaving peptide bonds C-terminal to an arginine residue. These are typically serine proteases such as trypsin, thrombin, plasmin, and plasma kallikrein.

The molecule consists of an L-arginine core with two key modifications:

-

Nα-tert-Butoxycarbonyl (Boc) group: This protecting group is attached to the alpha-amino group of the arginine. This prevents the substrate from polymerizing and directs the protease to the intended cleavage site.

-

Methyl ester (-Ome): The carboxyl group of the arginine is esterified with a methyl group. This ester bond is the target for cleavage by the protease.

The fundamental mechanism of the assay relies on the enzymatic hydrolysis of the methyl ester bond by the protease. The protease's active site recognizes the arginine side chain, guiding the catalytic residues to attack and cleave the ester linkage. This reaction yields two products: Nα-t-Boc-L-arginine and methanol. The rate of this reaction is directly proportional to the activity of the protease under investigation.

The specificity of trypsin-like proteases for arginine (and lysine) residues is determined by the presence of a negatively charged amino acid, typically aspartate, at the bottom of the S1 binding pocket in the enzyme's active site. This negatively charged residue forms a salt bridge with the positively charged guanidinium group of the arginine side chain in the substrate, ensuring proper orientation for catalysis.

Below is a diagram illustrating the basic principle of this compound cleavage by a serine protease.

Quantitative Data Presentation

The kinetic parameters, Michaelis constant (Km) and catalytic constant (kcat), are crucial for characterizing the efficiency and affinity of a protease for a given substrate. Below is a summary of reported kinetic constants for the hydrolysis of this compound and similar arginine-containing substrates by various serine proteases. Note that experimental conditions such as pH, temperature, and buffer composition can significantly influence these values.

| Protease | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Trypsin (bovine) | Tosyl-L-Arg-OMe | 0.01 - 0.05 | 15 - 40 | 3 x 105 - 4 x 105 |

| Thrombin (human α) | Tosyl-L-Arg-OMe | 0.003 - 0.01 | 30 - 50 | 3 x 106 - 1.7 x 107 |

| Plasmin (human) | Tosyl-L-Arg-OMe | 0.1 - 0.3 | 20 - 40 | 6.7 x 104 - 4 x 105 |

| Plasma Kallikrein (human) | Ac-Phe-Arg-OMe | 0.17 | 310 | 1.8 x 106 |

Note: Data is compiled from various literature sources and should be considered as approximate values. Tosyl-L-Arg-OMe is a structurally similar and commonly used substrate, and its kinetic parameters provide a relevant comparison for the behavior of this compound.

Experimental Protocol: Spectrophotometric Assay of Trypsin Activity

This protocol outlines a continuous spectrophotometric assay to determine the activity of trypsin using this compound. The assay is based on the change in absorbance that can be monitored when the ester bond is hydrolyzed, although direct measurement of methanol or the carboxylate product is less common than using a coupled assay or a chromogenic/fluorogenic variant. For simplicity and educational purposes, we describe a direct UV spectrophotometric approach that monitors the subtle changes in the electronic environment upon ester hydrolysis. A more sensitive method would involve a pH indicator dye to detect the production of the carboxylic acid.

Materials

-

Boc-L-Arg-Ome

-

Trypsin (from bovine pancreas)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Calcium Chloride (CaCl2) (10 mM)

-

Hydrochloric Acid (HCl) (1 mM, for preparing trypsin stock)

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0 at 25°C.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of Boc-L-Arg-Ome in the Assay Buffer.

-

Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in cold 1 mM HCl. Store on ice. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 0.1 - 1 µg/mL) with the Assay Buffer.

Assay Procedure

-

Set the spectrophotometer to monitor absorbance at 247 nm and equilibrate the cell holder to 25°C.

-

In a 1 cm quartz cuvette, add the following:

-

Assay Buffer to a final volume of 1.0 mL.

-

A specific volume of the Substrate Stock Solution to achieve the desired final concentration (e.g., for a final concentration of 1 mM, add 100 µL of the 10 mM stock).

-

-

Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.

-

Record the baseline absorbance for 2-3 minutes to ensure stability.

-

Initiate the reaction by adding a small volume of the diluted trypsin solution (e.g., 10 µL) to the cuvette.

-

Immediately mix by inverting the cuvette with a piece of parafilm over the top and start recording the absorbance at 247 nm for 5-10 minutes.

-

The rate of change in absorbance over time (ΔA/min) is proportional to the enzyme activity.

Data Analysis

-

Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.

-

The enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions. The molar extinction coefficient for the hydrolysis of the ester bond of arginine methyl ester is required for this calculation.

The workflow for this experimental protocol is depicted below.

Signaling Pathways Involving Arginine-Cleaving Proteases

Several crucial signaling pathways are initiated and regulated by serine proteases that exhibit specificity for arginine residues. These proteases act as signaling molecules by cleaving and activating specific receptors or precursor proteins.

Protease-Activated Receptors (PARs) Signaling

Protease-Activated Receptors are a family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor, which then initiates intracellular signaling cascades. Trypsin and thrombin are key activators of this pathway.[1] For example, PAR-2 is a receptor for trypsin.[1]

The Kallikrein-Kinin System

The Kallikrein-Kinin system is a cascade of proteins that plays a significant role in inflammation, blood pressure control, coagulation, and pain. Plasma kallikrein, a serine protease, is a central enzyme in this pathway. It cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Boc-Protected Arginine Derivatives

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of tert-butyloxycarbonyl (Boc)-protected arginine derivatives. Arginine, with its strongly basic guanidinium side chain, presents unique challenges in peptide synthesis. Effective protection of this functional group is critical to prevent side reactions and ensure the desired peptide sequence is assembled with high fidelity. This document details the evolution of arginine protecting groups, provides specific experimental protocols for the synthesis of key Boc-arginine derivatives, and summarizes crucial data for practical application in research and development.

Introduction: The Challenge of Arginine in Peptide Synthesis

Arginine is a proteinogenic amino acid characterized by its guanidinium group, which has a pKa of approximately 12.5, making it the most basic natural amino acid.[1] While this property is often crucial for the biological function of peptides, it complicates chemical synthesis. The nucleophilic and basic nature of the guanidinium moiety necessitates the use of protecting groups to avoid undesirable side reactions during peptide bond formation.

The Boc protecting group, introduced by Carpino in 1957, became a cornerstone of solid-phase peptide synthesis (SPPS).[2] In Boc-based SPPS, the α-amino group of amino acids is temporarily protected with the acid-labile Boc group. This group is removed using a moderately strong acid like trifluoroacetic acid (TFA), while the peptide remains anchored to the resin and the side-chain protecting groups stay intact.[2][3] The final cleavage of the peptide from the resin and removal of the "permanent" side-chain protecting groups is typically accomplished with a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]

The selection of an appropriate side-chain protecting group for arginine is therefore dictated by its stability to the repetitive TFA treatments used for Boc removal and its lability under the final, strong-acid cleavage conditions.

Discovery and Evolution of Arginine Side-Chain Protection

The protection of arginine's side chain has evolved significantly to improve the efficiency and purity of peptide synthesis.

-

Nitro (NO₂) Group : One of the earliest protecting groups used in Boc chemistry was the nitro group (Boc-Arg(NO₂)-OH).[5] While it is stable to TFA, its removal requires harsh conditions like HF cleavage.[5] A significant drawback is its potential to undergo side reactions during cleavage, leading to the formation of ornithine residues.[5] However, the NO₂ group is stable to TFMSA and can be useful for preparing protected peptide fragments.[5] It can also be removed orthogonally using reducing agents like stannous chloride (SnCl₂).[5][6]

-

Tosyl (Tos) Group : The p-toluenesulfonyl (Tos) group (Boc-Arg(Tos)-OH) became the most frequently utilized arginine derivative in Boc SPPS.[7] Like the nitro group, the tosyl group is stable to TFA and is cleaved by HF.[5][7] It offers a reliable and well-established method for arginine protection within the Boc strategy.[8][9]

-

Sulfonyl-type Groups (Mts, Mtr, Pmc, Pbf) : To allow for milder cleavage conditions, particularly for the now-dominant Fmoc/tBu strategy, a new generation of more acid-labile sulfonyl protecting groups was developed. These include mesitylene-2-sulfonyl (Mts), 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[6][10] While primarily associated with Fmoc synthesis, their development was rooted in the principles of acid lability established in Boc chemistry.[6] Pbf, for instance, is noted for its increased lability compared to Pmc due to the five-membered ring structure.[6][11]

-

Multi-Boc Protection : An alternative strategy involves protecting the guanidinium group with Boc groups themselves. The di-Boc derivative, Nα,Nω,Nω'-Tris-Boc-L-arginine (also referred to as Boc-Arg(Boc)₂-OH), was developed to offer protection that is removable under standard TFA conditions.[6][11][12] This approach avoids the use of sulfonyl groups and their potential side reactions. A tri-Boc derivative, where the α-amino and two guanidino nitrogens are protected, is also used.[13]

Logical Progression of Arginine Protecting Groups

The development of arginine protecting groups has been driven by the need for greater acid lability and fewer side reactions during peptide synthesis and cleavage.

Caption: Logical evolution of arginine side-chain protecting groups.

Synthesis of Boc-Protected Arginine Derivatives

The synthesis of Boc-protected arginine derivatives typically involves a two-step process: protection of the α-amino group followed by protection of the guanidinium side chain.

General Synthesis Workflow

The general pathway begins with commercially available L-arginine and proceeds through α-amino protection before the crucial side-chain modification.

Caption: General workflow for synthesizing Boc-Arg(X)-OH derivatives.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of common Boc-arginine derivatives.

3.2.1 Synthesis of Nα-Boc-Nω-tosyl-L-arginine (Boc-Arg(Tos)-OH)

This derivative is a workhorse in Boc-based solid-phase peptide synthesis.[7][14]

Materials:

-

Nα-Boc-L-arginine

-

p-Toluenesulfonyl chloride (Tos-Cl)

-

Sodium hydroxide (NaOH)

-

Acetone

-

Water

-

Ethyl acetate

-

Citric acid solution (e.g., 10%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Nα-Boc-L-arginine in a mixture of acetone and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium hydroxide (e.g., 2N NaOH) dropwise to the cooled solution, maintaining the pH in the alkaline range (pH 9-10).

-

Simultaneously, add a solution of p-toluenesulfonyl chloride in acetone dropwise. Monitor the pH throughout the addition and add more NaOH solution as needed to maintain alkalinity.

-

After the addition is complete, allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

-

Remove the acetone under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Tos-Cl.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold citric acid solution.

-

The product will precipitate as an oil or solid. Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

3.2.2 Synthesis of Nα-Boc-Nω-nitro-L-arginine (Boc-Arg(NO₂)-OH)

This synthesis follows a similar principle of reacting Boc-protected arginine with a nitrating agent under basic conditions.

Materials:

-

Nα-Boc-L-arginine

-

Nitrating agent (e.g., fuming nitric acid/acetic anhydride or a specific guanidino-nitrating reagent)

-

Base (e.g., sodium hydroxide)

-

Appropriate solvent system (e.g., aqueous acetone)

Procedure:

-

Dissolve Nα-Boc-L-arginine in an appropriate solvent mixture (e.g., aqueous acetone).

-

Cool the reaction mixture to 0 °C.

-

Carefully add the nitrating agent while maintaining the temperature and pH. The specific conditions will vary based on the chosen nitrating reagent.

-

Maintain the reaction at a controlled temperature for several hours.

-

After the reaction is complete, quench any excess nitrating agent.

-

Acidify the mixture to precipitate the product.

-

Isolate the crude product by filtration or extraction.

-

Purify the Boc-Arg(NO₂)-OH by recrystallization.

Data Summary of Arginine Protecting Groups

The choice of a protecting group has significant implications for the synthesis strategy. The following table summarizes the properties of common guanidinium protecting groups used in conjunction with Nα-Boc protection.

| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages/Side Reactions |

| Nitro (NO₂)[5] | -NO₂ | Strong acid (HF); Reduction (SnCl₂) | Stable to TFMSA; Allows for orthogonal deprotection. | Can lead to ornithine formation during HF cleavage. |

| Tosyl (Tos)[7] | -SO₂-C₆H₄-CH₃ | Strong acid (HF, TFMSA) | Well-established; Reliable in Boc SPPS. | Requires strong acid for removal. |

| Pbf[10][15] | -SO₂-(C₁₃H₁₇O) | TFA (slower), HF, TFMSA | More acid-labile than Tos. | Primarily used in Fmoc chemistry; can be too labile for some Boc strategies. |

| (Boc)₂[6][12] | -C(=N-Boc)-NH-Boc | TFA | Avoids sulfonyl-related side reactions; Cleaved with TFA. | Can be prone to degradation in solution over time.[11] |

Table 1: Comparison of Common Guanidinium Protecting Groups for Boc-Arginine.

| Derivative | Reported Yield (%) | Notes |

| Boc-Arg(Tos)-OH | Typically >80% | Yields are generally high for this well-optimized reaction. |

| Boc-Arg(NO₂)-OH | 70-85% | Yields can be variable depending on the nitrating agent and conditions. |

| Boc-Arg(Boc)₂-OH | 82% (via guanidinylation of Orn) | Synthesis often proceeds through guanidinylation of protected ornithine.[1] |

Table 2: Representative Synthesis Yields of Boc-Arginine Derivatives.

Applications in Peptide Synthesis and Drug Development

Boc-protected arginine derivatives are essential building blocks for the synthesis of arginine-containing peptides, which are prevalent in biochemistry and pharmacology.

Boc Solid-Phase Peptide Synthesis (SPPS)

The core application is in Boc-SPPS, an iterative process performed on a solid support (resin).[3]

Caption: A typical cycle for incorporating a Boc-Arg(X)-OH monomer in SPPS.

The process involves:

-

Deprotection : The N-terminal Boc group of the resin-bound peptide is removed with TFA.[2]

-

Neutralization : The resulting trifluoroacetate salt is neutralized with a base, typically diisopropylethylamine (DIEA), to free the terminal amine for coupling.

-

Coupling : The incoming Boc-Arg(X)-OH is activated with a coupling reagent (e.g., HBTU, DCC) and added to the resin to form a new peptide bond.

-

Wash : The resin is washed to remove excess reagents before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and the side-chain protecting groups are removed, typically with HF or TFMSA.[2]

Drug Development and Chemical Biology

Protected arginine derivatives are crucial not only for synthesizing peptide therapeutics but also in the development of novel biochemical tools.

-

Peptide-Based Drugs : Many therapeutic peptides contain arginine residues critical for their function. Reliable synthesis using Boc-Arg(X)-OH is fundamental to their manufacture.[14]

-

Prodrug Strategies : The guanidinium group's charge can hinder cell permeability. Masking this charge with lipophilic, enzyme-labile groups is a strategy for creating peptide prodrugs with improved oral bioavailability.[1]

-

Chemical Probes : A serendipitous discovery showed that a ligand linked to a tri-Boc-arginine (B₃A) moiety can induce targeted protein degradation by directly engaging the 20S proteasome, bypassing the need for ubiquitination.[16] This has opened new avenues for developing molecular glues and degraders.

Conclusion

The development of Boc-protected arginine derivatives has been a critical enabler of modern peptide science. From the early use of robust nitro and tosyl groups to the more nuanced multi-Boc strategies, the methods for protecting arginine's challenging side chain have continuously evolved to meet the demands for higher purity, milder reaction conditions, and novel applications. The synthetic protocols and comparative data presented in this guide offer a practical resource for researchers aiming to incorporate arginine into peptides for therapeutic, diagnostic, or basic research purposes. As the field of chemical biology advances, the creative use of these fundamental building blocks will undoubtedly continue to expand the frontiers of science and medicine.

References

- 1. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 4. WO2007077112A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 1,2-Dimethylindole-3-sulfonyl (MIS) as protecting group for the side chain of arginine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]

- 12. Boc-Arg(Boc)2-OH (symmetrical) | 108787-91-3 | FT180863 [biosynth.com]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. Boc-Arg(Pbf)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 16. Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Strategic Application of Boc-Arg-OMe and Fmoc-Arg-OH in Peptide Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical analysis of two pivotal arginine derivatives used in peptide synthesis: Nα-Boc-L-arginine methyl ester (Boc-Arg-OMe) and Nα-Fmoc-L-arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-OH (Fmoc-Arg(Pbf)-OH). We will explore the core chemical strategies, applications, and critical considerations for their use in solution-phase and solid-phase peptide synthesis (SPPS), respectively. This guide aims to equip researchers with the necessary knowledge to make informed decisions for the synthesis of arginine-containing peptides, which are crucial in various biological processes and therapeutic agents.

Executive Summary

The synthesis of arginine-containing peptides presents unique challenges due to the nucleophilic nature of the guanidinium side chain. The choice of protecting group strategy is paramount to achieving high yield and purity. This guide contrasts the application of this compound, primarily suited for solution-phase synthesis, with the widely adopted Fmoc-Arg(Pbf)-OH for solid-phase peptide synthesis. We will delve into the distinct advantages and disadvantages of each approach, provide detailed experimental protocols, and discuss common side reactions and mitigation strategies. Furthermore, we will explore the relevance of arginine-rich peptides in cellular signaling pathways.

Section 1: Core Principles of Boc and Fmoc Strategies for Arginine Incorporation

The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups represent two orthogonal strategies for Nα-amino protection in peptide synthesis.[1] Their distinct deprotection chemistries dictate the overall synthetic approach, including the choice of side-chain protecting groups and cleavage conditions.

The Boc Strategy: A classic approach, particularly for solution-phase synthesis and for certain challenging sequences in SPPS.

-

Nα-Protection: The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[2]

-

Side-Chain Protection: For arginine, the tosyl (Tos) group is a common choice in the Boc strategy. It is stable to the acidic conditions used for Boc removal but requires strong acid cleavage, typically with hazardous hydrogen fluoride (HF).[3] The Pbf group can also be used in a Boc strategy.[4]

-

C-Terminal Protection: In solution-phase synthesis, the C-terminus is often protected as a simple ester, such as a methyl ester (-OMe), which can be cleaved by saponification.

The Fmoc Strategy: The dominant strategy for modern solid-phase peptide synthesis due to its milder deprotection conditions.

-

Nα-Protection: The Fmoc group is stable to acidic conditions but is cleaved by a secondary amine base, typically piperidine.[5]

-

Side-Chain Protection: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the standard for protecting the arginine side chain in Fmoc-SPPS. It is stable to piperidine but is cleaved by TFA during the final cleavage from the resin.[6]

-

C-Terminal Protection: In SPPS, the C-terminal amino acid is anchored to a solid support (resin).

Section 2: Comparative Analysis of this compound and Fmoc-Arg(Pbf)-OH

| Feature | This compound | Fmoc-Arg(Pbf)-OH |

| Primary Application | Solution-Phase Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) |

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Nα-Deprotection | Acidic (e.g., TFA, HCl in dioxane) | Basic (e.g., 20% piperidine in DMF) |

| Side-Chain Protection | Typically Tosyl (Tos) or Pbf | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| C-Terminal Protection | Methyl Ester (-OMe) | Linker to a solid support (resin) |

| Key Advantages | - Well-suited for large-scale synthesis of shorter peptides.- Purification of intermediates is possible.- Avoids potential issues with peptide aggregation on a solid support. | - Milder Nα-deprotection conditions.- Automation is readily available.- Excess reagents are easily washed away, simplifying purification. |

| Key Disadvantages | - Labor-intensive due to the need for purification after each step.- Scalability can be challenging for long peptides.- Potential for racemization during coupling steps. | - Prone to δ-lactam formation upon activation, leading to yield loss.[7][8][9]- The Pbf group can be sterically hindering.- The cost of Fmoc-amino acids and reagents can be higher. |

Section 3: Common Side Reactions and Mitigation

Fmoc-Arg(Pbf)-OH: δ-Lactam Formation

The most significant side reaction associated with Fmoc-Arg(Pbf)-OH is the intramolecular cyclization of the activated carboxyl group with the δ-nitrogen of the guanidinium side chain, forming an inactive δ-lactam.[7][8][9] This is particularly problematic during pre-activation or prolonged coupling times.

Mitigation Strategy:

-

In situ Activation: Avoid pre-activation of the Fmoc-Arg(Pbf)-OH. Instead, add the coupling reagents directly to the reaction vessel containing the resin and the protected amino acid.[7][8]

-

Optimized Temperature: Performing the coupling at an elevated temperature (e.g., 45°C) can increase the coupling rate and minimize the time for lactam formation.[7][8]

Boc-Arg(Tos)-OH: Tosyl Group Migration

During the final cleavage with strong acid (e.g., HF), the cleaved tosyl group can reattach to other nucleophilic residues in the peptide, particularly the indole side chain of tryptophan.[3]

Mitigation Strategy:

-

Scavengers: The addition of scavengers, such as thioanisole, to the cleavage cocktail can trap the reactive tosyl cations and prevent side reactions.[3]

-

Alternative Side-Chain Protection: Using a different protecting group for tryptophan, such as formyl (For), can also prevent this side reaction.[3]

Another potential issue with Boc-Arg(Tos)-OH is that the formation of its symmetrical anhydride for coupling can lead to an undesirable insertion reaction.[10] Therefore, in situ activation methods are generally preferred.

Section 4: Experimental Protocols

Solution-Phase Coupling of Boc-Arg(Tos)-OMe

This protocol describes a representative procedure for the coupling of Boc-Arg(Tos)-OMe to an amino acid ester in solution using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Materials:

-

Boc-Arg(Tos)-OH

-

Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

1N HCl solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolution: Dissolve Boc-Arg(Tos)-OH (1.0 eq), H-Gly-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.

-

Neutralization: Cool the solution to 0°C and add DIEA (1.0 eq) dropwise. Stir for 15 minutes.

-

Activation and Coupling: Add a solution of DCC (1.1 eq) in DCM to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir overnight.

-

Workup:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide by column chromatography on silica gel.

Solid-Phase Coupling of Fmoc-Arg(Pbf)-OH

This protocol outlines an optimized procedure for the coupling of Fmoc-Arg(Pbf)-OH on a solid support, designed to minimize δ-lactam formation.[7][8]

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

Fmoc-Arg(Pbf)-OH (1.75 eq)

-

OxymaPure (1.5 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.8 eq)

-

N-Butylpyrrolidinone (NBP) or N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling and Equilibration: Swell the peptide-resin in NBP and equilibrate to 45°C.

-

Addition of Amino Acid and Additive: Add a solution of Fmoc-Arg(Pbf)-OH and OxymaPure in NBP to the resin.

-

In situ Activation (Staggered Addition):

-

Add half of the total DIC (0.9 eq) to the reaction vessel and allow to react for 30 minutes at 45°C.

-

Add the remaining DIC (0.9 eq) and a small additional amount of Fmoc-Arg(Pbf)-OH.

-

-

Coupling: Continue the reaction at 45°C until a negative Kaiser test is obtained.

-

Washing: Wash the resin thoroughly with NBP or DMF to remove excess reagents.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group for the next coupling cycle.

Section 5: Visualization of Workflows and Pathways

Logical Workflow for Peptide Synthesis Strategy Selection

References

- 1. biosynth.com [biosynth.com]

- 2. m.youtube.com [m.youtube.com]

- 3. peptide.com [peptide.com]

- 4. Boc-Arg(Pbf)-OH | 200124-22-7 | Benchchem [benchchem.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. digital.csic.es [digital.csic.es]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to Utilizing Boc-Protected Arginine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and practical applications of using Boc-protected arginine derivatives, specifically Boc-Arg(Pbf)-OH and Boc-Arg(Mts)-OH, in solid-phase peptide synthesis (SPPS). This document will delve into the core chemical strategies, detailed experimental protocols, and critical considerations for the successful incorporation of arginine into synthetic peptides, a crucial component of many biologically active molecules.

Introduction to Boc-SPPS and the Challenge of Arginine

Solid-phase peptide synthesis (SPPS) revolutionized the construction of peptides by anchoring the C-terminal amino acid to an insoluble resin support, allowing for the stepwise addition of N-terminally protected amino acids. The Boc (tert-butyloxycarbonyl) strategy, a foundational method in SPPS, utilizes an acid-labile Boc group for the temporary protection of the α-amino group. This protecting group is typically removed with a moderate acid, such as trifluoroacetic acid (TFA), in each cycle of the synthesis.

The incorporation of arginine presents a unique challenge due to its highly basic and nucleophilic guanidinium side chain. To prevent unwanted side reactions during peptide elongation, this functional group must be protected with a semi-permanent protecting group that is stable to the repetitive Boc-deprotection steps but can be removed during the final cleavage of the peptide from the resin. This guide focuses on two such widely used protecting groups: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mts (mesitylene-2-sulfonyl).

It is important to note that for solid-phase synthesis, the carboxyl group of the incoming amino acid must be activated to react with the free amine on the resin-bound peptide. Therefore, derivatives like Boc-Arg(Pbf)-OH and Boc-Arg(Mts)-OH are used, where the hydroxyl group of the carboxylic acid is activated in situ. The nomenclature "Boc-Arg-Ome" (methyl ester) is not typically used for coupling in SPPS, as the carboxylate is the reactive site.

Chemical Structures and Protecting Group Strategies

The successful synthesis of arginine-containing peptides using the Boc strategy hinges on the careful selection and management of protecting groups.

The Boc Group: Temporary α-Amine Protection

The tert-butyloxycarbonyl (Boc) group is the cornerstone of this SPPS strategy, providing robust protection of the α-amino group that is readily cleaved by moderate acids like TFA.[1][2]

Side Chain Protection for Arginine: Pbf vs. Mts

The choice of the side chain protecting group for the guanidinium function is critical for a successful synthesis.

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): This is a widely used protecting group in modern Boc-SPPS. The Pbf group is highly acid-labile and is typically removed during the final cleavage step with a strong acid cocktail, often containing a high concentration of TFA.[1][3]

-

Mts (Mesitylene-2-sulfonyl): The Mts group is an alternative to the more traditional Tosyl (Tos) group and is more readily cleaved.[4] It is also removed under strong acidic conditions during the final cleavage.

The Boc-SPPS Workflow for Arginine-Containing Peptides

The synthesis of a peptide using Boc-protected arginine follows a cyclical process of deprotection, neutralization, and coupling, culminating in a final cleavage and deprotection step.

References

The Role of Boc-Arg-Ome as a Precursor for Enzyme Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of enzymology and drug discovery, the design and synthesis of specific substrates are paramount for elucidating enzyme function and screening for potential inhibitors. Nα-tert-butyloxycarbonyl-L-arginine methyl ester (Boc-Arg-Ome) is a pivotal precursor molecule in this field. As a protected amino acid derivative, it provides a versatile scaffold for the construction of tailored substrates for a variety of enzymes, most notably serine proteases. This technical guide delves into the core principles of utilizing this compound as a substrate precursor, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The Boc (tert-butyloxycarbonyl) group on the alpha-amino group and the methyl ester on the carboxyl group serve as protecting groups. This protection strategy allows for the specific modification of the arginine side chain and controlled incorporation into peptide sequences through solid-phase or solution-phase synthesis.[1] Upon deprotection, these synthetic peptides can mimic the natural substrates of target enzymes, often incorporating a reporter molecule, such as a chromophore or fluorophore, to enable kinetic analysis of enzyme activity.

Core Concepts: From Precursor to Active Substrate

The fundamental utility of this compound lies in its role as a building block for creating more complex and specific enzyme substrates. The arginine residue, with its positively charged guanidinium group, is a key recognition motif for a class of proteases known as trypsin-like serine proteases. These enzymes, which include trypsin, thrombin, and furin, preferentially cleave peptide bonds C-terminal to arginine or lysine residues.

By using this compound as a starting material, researchers can synthesize a variety of peptide substrates. A common strategy involves elongating the peptide chain from the N-terminus of the arginine, creating sequences that mimic the physiological targets of the enzyme of interest. A reporter group, such as 7-amino-4-methylcoumarin (AMC), is often attached to the C-terminus. Enzymatic cleavage of the peptide bond between the arginine and the reporter group liberates the fluorophore, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.

Quantitative Data: Enzyme Kinetics

The following tables summarize key kinetic parameters for the enzymatic cleavage of substrates derived from or analogous to this compound. This data is crucial for comparing enzyme efficiency and for designing experiments with appropriate substrate concentrations.

| Enzyme | Substrate | Km (μM) | Vmax (μmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Bovine Trypsin | p-nitrobenzyl p-toluenesulfonyl-L-arginine | 12 | 138 | - | - | [2] |

| Human Plasmin | p-nitrobenzyl p-toluenesulfonyl-L-arginine | 78 | 0.31 (CTA unit/ml) | - | - | [2] |

| Bovine Thrombin | p-nitrobenzyl p-toluenesulfonyl-L-arginine | 14 | 0.037 (NIH unit/ml) | - | - | [2] |

| Furin | Boc-Arg-Val-Arg-Arg-AMC | - | - | - | ~4 x 103 | [3] |

| Bacterial Hydrolase TM0077 | Fluorogenic Ester Substrate | 1.3 | - | 0.044 | 3.4 x 104 | [4] |

Table 1: Michaelis-Menten Constants and Catalytic Efficiency for Various Proteases with Arginine-Containing Substrates. Km indicates the substrate concentration at half-maximal velocity, providing a measure of the enzyme's affinity for the substrate. Vmax represents the maximum rate of reaction. kcat is the turnover number, and the kcat/Km ratio is a measure of the enzyme's catalytic efficiency.

| pH | Trypsin KM for Z-Lys-pNA (mM) |

| 3.13 | 34.6 ± 10.5 |

| 3.82 | 24.5 ± 9.2 |

| 4.40 | 13.8 ± 2.1 |

| 5.98 | 6.51 ± 0.95 |

| 6.94 | 0.512 ± 0.039 |

| 9.05 | 0.394 ± 0.027 |

Table 2: Effect of pH on the Michaelis Constant (KM) of Trypsin with N-α-benzyloxycarbonyl-l-lysine p-nitroanilide (Z-Lys-pNA). This data illustrates the pH-dependence of enzyme-substrate interactions for a trypsin-like substrate. Data from[5][6].

Experimental Protocols

Synthesis of a Fluorogenic Peptide Substrate (Boc-Gln-Ala-Arg-AMC)

This protocol outlines the general steps for the solid-phase synthesis of a fluorogenic substrate using this compound as a precursor, with subsequent peptide chain elongation and attachment of a fluorophore.

References

- 1. researchgate.net [researchgate.net]

- 2. Assay of the esterase activity of thrombin, plasmin and trypsin with a chromogenic substrate p-nitrobenzyl p-toluenesulfonyl-l-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Stability of Nα-tert-Butoxycarbonyl-L-arginine methyl ester (Boc-Arg-OMe)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical stability of Nα-tert-butoxycarbonyl-L-arginine methyl ester (Boc-Arg-OMe), a critical building block in peptide synthesis and various research applications. Understanding the stability profile of this compound is essential for ensuring its quality, efficacy, and shelf-life in research and development settings.

Introduction to this compound

This compound is a derivative of the amino acid L-arginine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with a methyl group. This dual protection strategy makes it a valuable reagent in solid-phase and solution-phase peptide synthesis, as it allows for controlled, stepwise elongation of peptide chains. The stability of this compound is a crucial factor that can influence the purity and yield of the final peptide product.

Physical Stability

The physical stability of this compound relates to its solid-state properties, including appearance, crystallinity, and hygroscopicity.

-

Appearance: this compound is typically a white to off-white crystalline powder. Any change in color or appearance may indicate degradation.

-

Storage Conditions: For long-term storage, it is recommended to keep this compound in a cool, dry place, protected from light and moisture. Supplier recommendations for similar compounds, such as Boc-L-Arg-OH·HCl·H₂O, suggest storage at temperatures below 15°C.[1] For other Boc-protected arginine derivatives, storage at -20°C is recommended for a stability of at least four years.[2]

-

Hygroscopicity: The hydrochloride salt of the parent amino acid, Boc-L-Arg-OH, is known to be susceptible to moisture.[2] Therefore, it is crucial to store this compound in tightly sealed containers to prevent moisture absorption, which could accelerate chemical degradation.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidative agents. The primary degradation pathways are expected to involve the hydrolysis of the methyl ester and the cleavage of the Boc protecting group.

Hydrolysis is a major degradation pathway for this compound, affecting both the methyl ester and the Boc group.

-

Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield Boc-L-arginine (Boc-Arg-OH). The rate of hydrolysis of α-amino acid esters is known to be significantly influenced by pH.

-

Boc Group Cleavage: The Boc group is notoriously labile under acidic conditions, leading to its removal and the formation of L-arginine methyl ester. The decomposition products are isobutylene and carbon dioxide.[3] The Boc group is generally stable to basic conditions and nucleophiles.

Exposure to high temperatures can lead to the degradation of this compound. The thermal decomposition of L-arginine itself begins at temperatures around 226°C.[4] While specific data for the methyl ester is unavailable, thermal stress can potentially lead to the cleavage of the Boc group and other decomposition reactions.

The guanidinium group of the arginine side chain can be susceptible to oxidation, although it is generally stable under common laboratory conditions. Forced degradation studies using oxidizing agents would be necessary to fully characterize this degradation pathway.

A summary of the potential degradation products is presented in Table 1.

| Stress Condition | Potential Degradation Products |

| Acidic Hydrolysis | L-Arginine methyl ester, Boc-L-arginine, L-Arginine |

| Basic Hydrolysis | Boc-L-arginine |

| Thermal Stress | L-Arginine methyl ester, and other decomposition products |

| Photolytic Stress | Various photoproducts (structure dependent on conditions) |

| Oxidative Stress | Oxidized derivatives of the arginine side chain |

Experimental Protocols for Stability Assessment

Detailed experimental protocols for assessing the stability of this compound are crucial for quality control and formulation development. The following are generalized protocols based on standard pharmaceutical stability testing guidelines.

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact this compound from its potential degradation products.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., 210-230 nm).

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide. Incubate at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photostability: Expose the solid compound and a solution to UV and visible light in a photostability chamber.

-

Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method. Characterize any significant degradation products using techniques like LC-MS and NMR.

Visualization of Workflows and Pathways

The following diagrams illustrate the logical workflow for stability testing and a potential degradation pathway for this compound.

Caption: A logical workflow for the stability testing of this compound.

Caption: A potential hydrolytic degradation pathway for this compound.

References

Technical Data Sheet: Boc-L-Arginine Methyl Ester

This document provides key technical information for Nα-tert-Butoxycarbonyl-L-arginine methyl ester (Boc-Arg-Ome), a derivative of the amino acid arginine. It is intended for researchers, scientists, and professionals in drug development and peptide chemistry.

Chemical Identity and Properties

This compound is an N-terminally protected form of arginine where the alpha-amino group is blocked by a tert-butoxycarbonyl (Boc) group, and the C-terminus is esterified as a methyl ester. This modification is common in peptide synthesis to prevent unwanted side reactions.

Data Summary

The following table summarizes the key quantitative data for this compound.

| Identifier | Value | Source |

| CAS Number | 83731-79-7 | [1] |

| Molecular Formula | C₁₂H₂₄N₄O₄ | [1] |

| Molecular Weight | 288.343 g/mol | [1] |

| Exact Mass | 288.18000 | [1] |

Logical Relationship of Chemical Protection

The following diagram illustrates the protective group strategy for this compound, starting from the parent amino acid, L-Arginine.

References

Methodological & Application

Step-by-Step Protocol for the Deprotection of Boc-Arg-Ome

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the α-amino group of amino acids in peptide synthesis and other organic chemistry applications. Its facile removal under acidic conditions makes it a valuable tool in multi-step synthetic strategies. This document provides detailed protocols for the deprotection of Boc-L-arginine methyl ester (Boc-Arg-Ome) using two common acidic reagents: Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).

It is important to note that the guanidino side chain of arginine is often protected with an acid-labile group as well, such as the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. The strong acidic conditions outlined in these protocols will typically cleave both the Boc and Pbf protecting groups simultaneously.

Data Summary

| Deprotection Method | Reagent | Typical Yield (%) | Typical Purity (%) | Reference |

| Method A | Trifluoroacetic Acid (TFA) | >95 | >98 | General literature knowledge |

| Method B | Hydrochloric Acid (HCl) | >95 | >98 | General literature knowledge |

Note: The actual yield and purity can vary depending on the specific substrate, reaction conditions, and purification methods employed.

Experimental Protocols

Materials and Reagents

-

Boc-L-arginine methyl ester (this compound) or Boc-L-Arg(Pbf)-OMe

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

4 M Hydrochloric acid (HCl) in 1,4-dioxane

-

Diethyl ether, anhydrous

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Water (optional, as a scavenger)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Rotary evaporator

-

Centrifuge (optional)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

Ninhydrin stain solution

-

UV lamp

Method A: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group using a solution of TFA in DCM.

Step-by-Step Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate).

-

If the arginine side chain is protected with a Pbf group, or to minimize potential side reactions, add scavengers such as triisopropylsilane (TIS) (1-5% v/v) and/or water (1-5% v/v) to the solution.[1]

-

Cool the flask in an ice bath to 0 °C with stirring.

-

-

Addition of TFA:

-

Slowly add Trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v). For complete and rapid deprotection, neat TFA can also be used.

-

Allow the reaction mixture to warm to room temperature and continue stirring.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Prepare a TLC plate and spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

-

Develop the TLC plate in a suitable solvent system (e.g., Dichloromethane:Methanol, 9:1 v/v).

-

Visualize the spots under a UV lamp and/or by staining with ninhydrin. The product, a primary amine, will stain positive with ninhydrin, while the Boc-protected starting material will not. The reaction is complete when the starting material spot has disappeared. Reaction times typically range from 30 minutes to 2 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.

-

The crude product will be the arginine methyl ester as a TFA salt.

-

To precipitate the product, add cold, anhydrous diethyl ether to the crude residue.

-

Stir or sonicate the mixture to break up any solids and form a fine precipitate.

-

Isolate the solid product by filtration or centrifugation.

-

Wash the solid with fresh, cold diethyl ether to remove any remaining organic impurities.

-

Dry the final product, L-Arginine methyl ester bis(trifluoroacetate), under vacuum.

-

Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol outlines the use of a commercially available solution of HCl in dioxane for Boc deprotection.

Step-by-Step Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane.

-

Cool the flask in an ice bath to 0 °C with stirring.

-

-

Addition of HCl/Dioxane:

-

Slowly add a 4 M solution of HCl in 1,4-dioxane to the stirred solution. Typically, a 5-10 fold excess of HCl is used.

-

Allow the reaction mixture to warm to room temperature and continue stirring.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using TLC as described in Method A. The reaction is typically complete within 1 to 4 hours.

-

-

Work-up and Isolation:

-

Upon completion, remove the solvent and excess HCl by rotary evaporation.

-

The crude product will be the arginine methyl ester as a hydrochloride salt.

-

Add cold, anhydrous diethyl ether to the crude residue to induce precipitation.

-

Stir or sonicate the mixture to obtain a fine solid.

-

Isolate the product by filtration or centrifugation.

-

Wash the solid with cold diethyl ether.

-

Dry the final product, L-Arginine methyl ester dihydrochloride, under vacuum.

-

Visualizations

Caption: Workflow for this compound deprotection using TFA.

Caption: Workflow for this compound deprotection using HCl.

References

Application Notes and Protocols for Boc-Arg-OMe Coupling in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine, with its strongly basic guanidinium side chain, is a crucial amino acid in many biologically active peptides. Its successful incorporation during solution-phase peptide synthesis (SPPS) requires robust protection of the side chain to prevent unwanted side reactions. This document provides detailed application notes and protocols for the coupling of N-α-Boc-protected arginine methyl ester (Boc-Arg-OMe) using two common side-chain protecting groups: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Tos (tosyl or p-toluenesulfonyl) .

The choice of the side-chain protecting group is critical as it influences the solubility of the protected amino acid, the efficiency of the coupling reaction, and the conditions required for its eventual removal. Pbf is generally considered a more modern and acid-labile protecting group, while Tos is a more traditional and robust group requiring harsher deprotection conditions.

Data Summary: Comparison of Boc-Arg(Pbf)-OMe and Boc-Arg(Tos)-OMe Coupling

| Parameter | Boc-Arg(Pbf)-OMe Coupling | Boc-Arg(Tos)-OMe Coupling |

| Coupling Reagent | T3P® (Propylphosphonic Anhydride) | Not specified in high-yield examples; generally coupled with carbodiimides (DCC, EDC) + additives. |

| Amine Component | H-Leu-OMe | General amino acid methyl esters. |

| Reported Yield/Conversion | 99% conversion[1] | Specific quantitative yield for solution-phase dipeptide coupling not readily available in surveyed literature. Arginine couplings can be challenging.[1] |

| Key Considerations | High coupling efficiency demonstrated.[1] | Potential for side reactions; symmetric anhydride method should be avoided. |

| Side-Chain Deprotection | Trifluoroacetic acid (TFA), often with scavengers.[1] | Strong acids such as HF or TFMSA; resistant to TFMSA.[2][3] |

Experimental Protocols